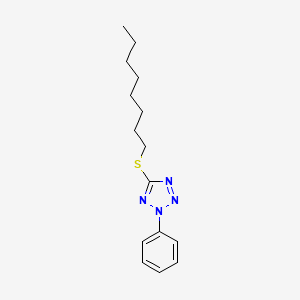

5-(Octylthio)-2-phenyl-2H-tetrazole

Description

5-(Octylthio)-2-phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a phenyl group at the 2-position and an octylthio (-S-C₈H₁₇) moiety at the 5-position. The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula |

C15H22N4S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

5-octylsulfanyl-2-phenyltetrazole |

InChI |

InChI=1S/C15H22N4S/c1-2-3-4-5-6-10-13-20-15-16-18-19(17-15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |

InChI Key |

YHUSVMVLNYGAFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NN(N=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Tetrazole ring formation | Cycloaddition of azide and nitrile or hydrazine cyclization | Formation of 2-phenyl-2H-tetrazole core |

| 2 | Thiol intermediate preparation | Introduction of thiol group at 5-position via substitution or ring functionalization | 5-(Thiol)-2-phenyl-2H-tetrazole intermediate |

| 3 | Alkylation | Reaction with 1-bromooctane and NaOH in ethanol, reflux conditions | Formation of 5-(Octylthio)-2-phenyl-2H-tetrazole |

Research Findings and Yields

- Yields for alkylation steps introducing long-chain alkylthio groups such as octylthio typically range from 75% to 85%, depending on reaction time, temperature, and purity of starting materials.

- Purification is commonly achieved by precipitation upon neutralization and filtration, followed by recrystallization from organic solvents.

- Characterization techniques include elemental analysis, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Tetrazole formation + alkylation | Azide, nitrile, NaOH, 1-bromooctane | Reflux in ethanol, base-mediated alkylation | 75-85 | Common, versatile, scalable |

| Direct alkylation of thiol | Tetrazole thiol, alkyl halide, NaOH | Mild heating in alcoholic solvent | 80+ | Efficient, selective alkylation |

| Patent method (TW200306978A) | Tetrazole derivative, alkylthiol reagents | Controlled substitution reactions | Not specified | Focus on novel derivatives, broader applicability |

Chemical Reactions Analysis

Types of Reactions

5-(Octylthio)-2-phenyl-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the octylthio group, yielding 2-phenyl-2H-tetrazole, using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; conducted in anhydrous ether or THF at low temperatures.

Substitution: Nitric acid, sulfuric acid, halogens; conducted under controlled temperatures and conditions specific to each reaction.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: 2-phenyl-2H-tetrazole.

Substitution: Nitrated, sulfonated, or halogenated derivatives of 5-(Octylthio)-2-phenyl-2H-tetrazole.

Scientific Research Applications

5-(Octylthio)-2-phenyl-2H-tetrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-(Octylthio)-2-phenyl-2H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The octylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(Octylthio)-2-phenyl-2H-tetrazole with key analogs mentioned in the evidence:

Key Observations :

- Tetrazole vs.

- Octylthio Group Impact: Both 5-(Octylthio)-2-phenyl-2H-tetrazole and 2-(octylthio)ethanol share the octylthio moiety, but the former’s tetrazole ring increases rigidity and stability, whereas the latter’s ethanol group confers amphiphilicity .

Computational and Crystallographic Insights

- Structural Analysis : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for elucidating bond lengths and angles in tetrazole derivatives .

- Docking Studies : Compounds with sulfur-containing substituents (e.g., octylthio) may exhibit unique binding modes in protein pockets, as seen in docking experiments with EULP .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Octylthio)-2-phenyl-2H-tetrazole, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, reacting 2-phenyltetrazole with 1-octanethiol in the presence of a base (e.g., KOH) under anhydrous conditions at 60–80°C for 12–24 hours. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of tetrazole to thiol) and using inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing 5-(Octylthio)-2-phenyl-2H-tetrazole?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substitution patterns (e.g., octylthio group at C5, phenyl at C2). IR spectroscopy confirms S–C and N–N bonds (peaks at 650–750 cm⁻¹ and 1350–1450 cm⁻¹, respectively) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What preliminary biological activities have been reported for tetrazole derivatives, and how can these guide targeted bioassays?

- Methodological Answer : Tetrazoles exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, monitoring apoptosis via flow cytometry .

Q. How does the solubility profile of 5-(Octylthio)-2-phenyl-2H-tetrazole influence formulation for in vitro studies?

- Methodological Answer : The compound is lipophilic (logP ~4.5) due to the octylthio group. Use DMSO for stock solutions (10 mM) and dilute in aqueous buffers with ≤1% Tween-80 to avoid precipitation. Solubility in polar solvents (e.g., ethanol, acetonitrile) is limited but sufficient for most assays .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of 5-(Octylthio)-2-phenyl-2H-tetrazole, and how do side reactions impact yield?

- Methodological Answer : The synthesis proceeds via SN2 displacement, where the tetrazole’s thiolate anion attacks the octyl bromide. Competing oxidation of the thiol to disulfide can reduce yields by 15–20%. Mitigate this by degassing solvents and using radical scavengers (e.g., BHT). Kinetic studies (monitored via TLC/GC-MS) reveal optimal reaction times .

Q. How do solvent polarity and temperature affect the regioselectivity of tetrazole functionalization?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor thiolate formation, enhancing nucleophilicity at C5. Elevated temperatures (70–80°C) accelerate reaction rates but may promote decomposition beyond 24 hours. Solvent screening via DOE (Design of Experiments) identifies DMF as optimal for >85% regioselectivity .

Q. What computational approaches can predict the bioactivity of 5-(Octylthio)-2-phenyl-2H-tetrazole?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, β-lactamase). The octylthio group may occupy hydrophobic pockets, enhancing binding affinity .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity data from analogous tetrazoles to predict IC₅₀ values .

Q. How can discrepancies in elemental analysis data (e.g., C/H/N ratios) be resolved during compound validation?

- Methodological Answer : Discrepancies ≤0.3% are common due to hygroscopicity or incomplete combustion. Dry samples at 60°C under vacuum for 6 hours before analysis. Cross-validate with combustion analysis (CHNS-O) and adjust for residual solvents via H NMR integration .

Key Research Gaps

- Mechanistic Enzymology : No studies on cytochrome P450 interactions or metabolic pathways.

- Toxicology : Acute toxicity (LD₅₀) and genotoxicity (Ames test) data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.